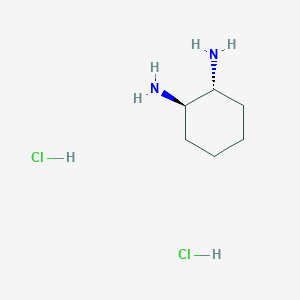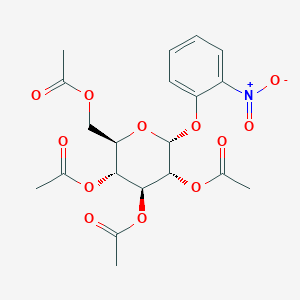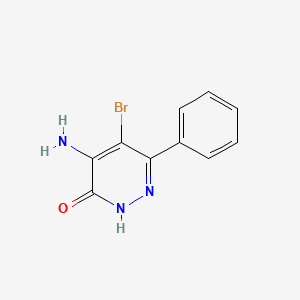
2-(4-(Bromomethyl)phenyl)propan-2-ol
Descripción general
Descripción
2-(4-(Bromomethyl)phenyl)propan-2-ol is an organic compound with the molecular formula C10H13BrO and a molecular weight of 229.11 g/mol . . This compound is characterized by the presence of a bromomethyl group attached to a phenyl ring, which is further connected to a propan-2-ol moiety. It is a white solid with a melting point of 40°C to 45°C and a boiling point of 75°C to 85°C at 0.1 mmHg .
Métodos De Preparación
The synthesis of 2-(4-(Bromomethyl)phenyl)propan-2-ol can be achieved through various synthetic routes. One common method involves the reaction of benzophenone with hydrochloric acid to obtain benzophenone hydrochloride, which is then reacted with sodium bromide to yield 2-(4-(bromomethyl)phenyl)-2-propanone. This intermediate is subsequently reduced using sodium hydroxide to produce this compound . Industrial production methods often involve similar steps but are optimized for large-scale synthesis with considerations for yield, purity, and cost-effectiveness.
Análisis De Reacciones Químicas
2-(4-(Bromomethyl)phenyl)propan-2-ol undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles such as hydroxide, amine, or thiol groups.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids under specific conditions using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reduction of the compound can lead to the formation of alcohols or alkanes, depending on the reducing agents and conditions used.
Aplicaciones Científicas De Investigación
2-(4-(Bromomethyl)phenyl)propan-2-ol is utilized in various scientific research applications:
Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs.
Pharmaceuticals: The compound is used as a building block in the synthesis of active pharmaceutical ingredients (APIs) and other medicinal compounds.
Agrochemicals: It is employed in the production of pesticides and herbicides due to its reactivity and functional group compatibility.
Dyestuffs: The compound is used in the synthesis of dyes and pigments for various industrial applications.
Mecanismo De Acción
The mechanism of action of 2-(4-(Bromomethyl)phenyl)propan-2-ol involves its reactivity at the bromomethyl group. This group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the substituents introduced during these reactions .
Comparación Con Compuestos Similares
2-(4-(Bromomethyl)phenyl)propan-2-ol can be compared with other similar compounds such as:
2-(4-Bromophenyl)propan-2-ol: This compound lacks the methyl group on the phenyl ring, which can influence its reactivity and applications.
2-(2-Bromophenyl)propan-2-ol: The bromine atom is positioned differently on the phenyl ring, affecting its chemical properties and reactivity.
2-(4-Chloromethyl)phenyl)propan-2-ol:
These comparisons highlight the uniqueness of this compound in terms of its structure and reactivity, making it a valuable compound in various scientific and industrial applications.
Propiedades
IUPAC Name |
2-[4-(bromomethyl)phenyl]propan-2-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrO/c1-10(2,12)9-5-3-8(7-11)4-6-9/h3-6,12H,7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTJFXASHSMFIEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=CC=C(C=C1)CBr)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(benzo[d]thiazol-2-yl)-4-bromobenzenesulfonamide](/img/structure/B3261878.png)

![[(2-Methoxyethyl)sulfamoyl]dimethylamine](/img/structure/B3261890.png)








![1,2-Dimethyl-3-octyl-1H-imidazolium salt with 1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide](/img/structure/B3261975.png)


